5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine
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Overview
Description
5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines. It features a pyridine ring substituted with a fluorinated phenyl group. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Mechanism of Action
Biochemical Pathways
, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation .
Action Environment
, suggesting that environmental factors such as temperature, humidity, and light could potentially influence its action and stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine are largely determined by its interactions with various biomolecules. It has the potential to interact with specific protein receptors in the body, potentially affecting cellular signaling pathways. It might also inhibit the activity of certain enzymes.
Cellular Effects
It is known that the molecule could potentially affect cellular signaling pathways through its interaction with specific protein receptors. This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and potential inhibition or activation of enzymes. These interactions can lead to changes in gene expression and other cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(trifluoromethyl)benzaldehyde and 2-aminopyridine.
Condensation Reaction: The aldehyde group of 4-fluoro-3-(trifluoromethyl)benzaldehyde reacts with the amino group of 2-aminopyridine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)aniline: Similar structure but lacks the pyridine ring.
2-Amino-5-(trifluoromethyl)pyridine: Similar structure but lacks the fluorinated phenyl group.
5-(4-Chloro-3-(trifluoromethyl)phenyl)pyridin-2-amine: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine is unique due to the presence of both a fluorinated phenyl group and a pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-10-3-1-7(5-9(10)12(14,15)16)8-2-4-11(17)18-6-8/h1-6H,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFLDGZWLFMWLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648974 |
Source
|
Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1110656-35-3 |
Source
|
Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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